molecular formula C21H17BrO3 B12066127 Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- CAS No. 85565-94-2

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)-

Cat. No.: B12066127
CAS No.: 85565-94-2
M. Wt: 397.3 g/mol
InChI Key: BSJKIWFSXWIACX-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- is a chemical compound with the molecular formula C21H17BrO3. It is characterized by the presence of a bromine atom and two phenylmethoxy groups attached to the benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- typically involves the bromination of benzaldehyde followed by the introduction of phenylmethoxy groups. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols

Scientific Research Applications

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities .

Comparison with Similar Compounds

Properties

CAS No.

85565-94-2

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

2-bromo-3,5-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H17BrO3/c22-21-18(13-23)11-19(24-14-16-7-3-1-4-8-16)12-20(21)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

BSJKIWFSXWIACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)Br)C=O

Origin of Product

United States

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